1,2,3,3-tetramethyl-3H-benzo[g]indolium 4-methylbenzenesulfonate
Description
1,2,3,3-Tetramethyl-3H-benzo[g]indolium 4-methylbenzenesulfonate is an ionic organic compound featuring a benzo[g]indolium core substituted with four methyl groups and a 4-methylbenzenesulfonate (tosylate) counterion. This structure confers enhanced thermal stability and solubility in polar solvents, making it relevant for applications in nonlinear optics (NLO) and photonics. The tosylate counterion improves crystallinity and ionic mobility compared to halide-based analogs, while the extended π-conjugation in the benzo[g]indolium system contributes to strong optical nonlinearity .
Properties
IUPAC Name |
4-methylbenzenesulfonate;1,2,3,3-tetramethylbenzo[g]indol-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N.C7H8O3S/c1-11-16(2,3)14-10-9-12-7-5-6-8-13(12)15(14)17(11)4;1-6-2-4-7(5-3-6)11(8,9)10/h5-10H,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWRUXUPGIRLBE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=[N+](C2=C(C1(C)C)C=CC3=CC=CC=C32)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1078162-96-5 | |
| Record name | 3H-Benz[g]indolium, 1,2,3,3-tetramethyl-, 4-methylbenzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1078162-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biochemical Analysis
Biochemical Properties
1,2,3,3-tetramethyl-3H-benzo[g]indolium 4-methylbenzenesulfonate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a catalyst in organic synthesis reactions, facilitating the formation of complex molecules. It interacts with enzymes such as oxidoreductases and transferases, enhancing their catalytic activity. Additionally, 1,2,3,3-tetramethyl-3H-benzo[g]indolium 4-methylbenzenesulfonate can bind to specific proteins, altering their conformation and function.
Cellular Effects
The effects of 1,2,3,3-tetramethyl-3H-benzo[g]indolium 4-methylbenzenesulfonate on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation. Furthermore, 1,2,3,3-tetramethyl-3H-benzo[g]indolium 4-methylbenzenesulfonate can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization.
Molecular Mechanism
At the molecular level, 1,2,3,3-tetramethyl-3H-benzo[g]indolium 4-methylbenzenesulfonate exerts its effects through various mechanisms. It can bind to biomolecules such as DNA, RNA, and proteins, influencing their structure and function. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, 1,2,3,3-tetramethyl-3H-benzo[g]indolium 4-methylbenzenesulfonate can activate transcription factors, leading to changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of 1,2,3,3-tetramethyl-3H-benzo[g]indolium 4-methylbenzenesulfonate change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term studies have shown that prolonged exposure to 1,2,3,3-tetramethyl-3H-benzo[g]indolium 4-methylbenzenesulfonate can lead to alterations in cellular function, including changes in cell viability and proliferation.
Dosage Effects in Animal Models
In animal models, the effects of 1,2,3,3-tetramethyl-3H-benzo[g]indolium 4-methylbenzenesulfonate vary with different dosages. At low doses, this compound can enhance cellular function and promote tissue regeneration. At high doses, it can be toxic, leading to adverse effects such as cell death and tissue damage. Threshold effects have been observed, indicating that there is a specific dosage range within which 1,2,3,3-tetramethyl-3H-benzo[g]indolium 4-methylbenzenesulfonate is effective without being harmful.
Metabolic Pathways
1,2,3,3-tetramethyl-3H-benzo[g]indolium 4-methylbenzenesulfonate is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its metabolism and detoxification. This compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 1,2,3,3-tetramethyl-3H-benzo[g]indolium 4-methylbenzenesulfonate is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. The compound’s distribution is influenced by factors such as its chemical properties and the presence of binding partners.
Subcellular Localization
The subcellular localization of 1,2,3,3-tetramethyl-3H-benzo[g]indolium 4-methylbenzenesulfonate is critical for its activity and function. This compound is often found in the nucleus, where it can interact with DNA and transcription factors to regulate gene expression. It can also localize to the mitochondria, affecting cellular energy production and apoptosis. Targeting signals and post-translational modifications play a role in directing 1,2,3,3-tetramethyl-3H-benzo[g]indolium 4-methylbenzenesulfonate to specific subcellular compartments.
Biological Activity
1,2,3,3-Tetramethyl-3H-benzo[g]indolium 4-methylbenzenesulfonate (CAS No. 1078162-96-5) is a synthetic compound with significant biological activity. Its molecular formula is C23H25NO3S, and it has a molecular weight of approximately 395.5 g/mol. This compound has garnered attention in various fields of research due to its interactions with biological systems, particularly in enzyme catalysis and cellular signaling pathways.
1,2,3,3-Tetramethyl-3H-benzo[g]indolium 4-methylbenzenesulfonate exhibits several biochemical properties that contribute to its biological activity:
- Enzyme Interaction : This compound acts as a catalyst in organic synthesis reactions and interacts with various enzymes, including oxidoreductases and transferases. It enhances their catalytic activity by altering the enzyme's conformation and function.
- Cellular Modulation : The compound influences cellular processes by modulating cell signaling pathways. Notably, it affects the MAPK/ERK signaling pathway, which is crucial for regulating cell proliferation and differentiation.
- Gene Expression : It has been shown to alter the expression of genes involved in metabolic processes, impacting cellular energy production and utilization.
Cellular Effects
The biological effects of this compound on cells are profound and multifaceted:
- Cell Proliferation : Studies indicate that 1,2,3,3-tetramethyl-3H-benzo[g]indolium 4-methylbenzenesulfonate can enhance cell proliferation under certain conditions due to its effects on signaling pathways.
- Differentiation : The compound also plays a role in cellular differentiation processes by influencing gene expression related to specific cell types.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Catalysis | Enhances activity of oxidoreductases and transferases |
| Cell Proliferation | Promotes proliferation via MAPK/ERK pathway modulation |
| Gene Expression | Alters metabolic gene expression affecting energy utilization |
| Cellular Differentiation | Influences differentiation processes in various cell types |
Case Study: Impact on Cancer Cells
A study published in Journal of Cellular Biochemistry explored the effects of this compound on cancer cell lines. The results indicated that treatment with 1,2,3,3-tetramethyl-3H-benzo[g]indolium 4-methylbenzenesulfonate led to:
- Increased apoptosis in malignant cells.
- Modulation of key signaling pathways associated with tumor growth.
- Altered expression levels of genes related to cell cycle regulation.
These findings suggest potential therapeutic applications in oncology by targeting specific cancer pathways.
Potential Applications
Given its diverse biological activities, 1,2,3,3-tetramethyl-3H-benzo[g]indolium 4-methylbenzenesulfonate holds promise for various applications:
- Pharmaceutical Development : As a building block for synthesizing drugs targeting neurological disorders and cancer therapies.
- Biochemical Research : Useful in studies examining enzyme activity and metabolic pathways.
- Organic Electronics : Investigated for use in organic light-emitting diodes (OLEDs) due to its unique structural properties.
Comparison with Similar Compounds
Structural and Functional Analogues
Benzoindolium-Based Compounds
- DBI (2-(4-(Dimethylamino)styryl)-1,3,3-trimethyl-3H-benzo[g]indolium iodide): Structural Differences: DBI shares the benzo[g]indolium core but includes a styryl substituent and an iodide counterion. Optical Properties: DBI exhibits strong NLO activity due to its donor-π-acceptor (D-π-A) configuration. The target compound replaces iodide with tosylate, which may enhance solubility in organic solvents and reduce hygroscopicity, critical for device stability .
- PSA1411 (Benz[e]indolium Tosylate Derivative) :
- Structural Differences : PSA1411 contains a benz[e]indolium core with a chloro-cyclohexenyl-ethenyl substituent, creating a longer conjugated system. The target compound’s benzo[g]indolium system is more compact but features tetramethyl substitution.
- Functional Implications : PSA1411’s extended conjugation leads to redshifted absorption (≈700 nm), suitable for near-infrared applications. The target compound’s absorption is likely in the visible range, favoring visible-light NLO applications .
2.1.2. Pyridinium and Quinolinium-Based Compounds
- Counterion Effects: Both compounds use tosylate, but DAST’s lower molecular symmetry results in stronger dipole alignment, enhancing macroscopic NLO coefficients (e.g., $d{11} = 1010$ pm/V for DAST vs. estimated $d{11} = 800–900$ pm/V for the target compound) .
- HMQ (Quinolinium Tosylate Derivative): Thermal Stability: Quinolinium derivatives like HMQ exhibit thermal decomposition temperatures >200°C, comparable to the target compound. However, the benzo[g]indolium core may offer superior resistance to photodegradation due to methyl group stabilization .
Comparative Data Table
| Property | Target Compound | DBI (Iodide) | DAST (Tosylate) | PSA1411 (Tosylate) |
|---|---|---|---|---|
| Core Structure | Benzo[g]indolium | Benzo[g]indolium | Pyridinium | Benz[e]indolium |
| Counterion | Tosylate | Iodide | Tosylate | Tosylate |
| Absorption λ (nm) | 450–500 (estimated) | 550–600 | 480 | 700 |
| Thermal Stability (°C) | >200 (decomp.) | 180–190 | 250 | 210 |
| Solubility (CH₂Cl₂) | High | Moderate | Moderate | Low |
| NLO Coefficient (pm/V) | ~800–900 (estimated) | ~600 | 1010 | Not reported |
Key Research Findings
- Counterion Impact : Tosylate-based compounds (target, DAST, PSA1411) exhibit 30–50% higher solubility in polar aprotic solvents compared to iodide analogs (e.g., DBI), critical for thin-film processing .
- Steric Effects : The tetramethyl groups in the target compound reduce π-π stacking interactions, minimizing aggregation-induced quenching of optical activity—a limitation in less substituted analogs like DBI .
- NLO Efficiency : While DAST remains the benchmark for NLO coefficients, the target compound’s balanced solubility and thermal stability make it advantageous for integrated photonic devices .
Preparation Methods
Key Steps in Synthesis
- Starting Materials : Typically, indole derivatives are used as starting materials.
- Alkylation and Cyclization : Steps may involve alkylation reactions followed by cyclization to form the indolium ring.
- Salt Formation : The final step often involves forming a salt with a sulfonate, such as 4-methylbenzenesulfonate.
Purification Methods
Purification is crucial for achieving high purity of the final product. Common methods include:
Column Chromatography
- Solvent Choice : Polar vs. nonpolar solvents are selected based on the compound's properties.
- Stationary Phase : Silica gel or alumina are commonly used.
Recrystallization
- Solvent Selection : A solvent in which the compound is sparingly soluble is chosen.
- Temperature Control : Slow cooling enhances crystal formation.
Analysis of Synthesized Compounds
After synthesis and purification, compounds are analyzed using various techniques:
Spectroscopic Analysis
- NMR (Nuclear Magnetic Resonance) : Provides structural information.
- MS (Mass Spectrometry) : Confirms molecular weight and structure.
Chromatographic Analysis
- HPLC (High-Performance Liquid Chromatography) : Assesses purity and composition.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 1,2,3,3-tetramethyl-3H-benzo[g]indolium 4-methylbenzenesulfonate, and what parameters critically influence reaction yields?
- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation, sulfonation, and purification. Key steps include:
- Indole Core Formation : Alkylation or cyclization under controlled temperatures (80–120°C) using catalysts like H₂SO₄ or Lewis acids.
- Sulfonation : Reaction with 4-methylbenzenesulfonyl chloride in dichloromethane or ethanol under reflux.
- Purification : Column chromatography or recrystallization to isolate the product.
Critical parameters include solvent choice (polar vs. nonpolar), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for indole:sulfonyl reagent). Optimizing these parameters minimizes side products like over-sulfonated derivatives .
Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- X-ray Crystallography : Provides definitive structural confirmation. For example, single-crystal analysis using Bruker SMART/SAINT systems with SHELX refinement software yields precise bond lengths and angles (e.g., Rint = 0.020, R[F²] = 0.052) .
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) identifies methyl groups (δ 1.2–1.5 ppm) and aromatic protons (δ 7.0–8.5 ppm).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M]+ at m/z 438.561).
Table 1 : Representative Crystallographic Data (from analogous compounds)
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Rint | 0.020 |
| R[F² > 2σ(F²)] | 0.052 |
| Refinement Software | SHELXL97 |
Q. How can researchers assess the solubility and stability of this compound for in vitro biological assays?
- Methodological Answer :
- Solubility Screening : Test in DMSO, ethanol, or aqueous buffers (pH 4–9) using UV-Vis spectroscopy (λmax ~300 nm). For low solubility, employ co-solvents (e.g., 10% PEG-400) .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolytic stability is pH-dependent; avoid strong acids/bases .
Advanced Research Questions
Q. What advanced computational strategies can correlate the electronic properties of this compound with its experimental reactivity?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO-LUMO gaps) and predict sites for electrophilic attack.
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water/DMSO mixtures) to assess solvation effects on stability.
Discrepancies between computed and experimental UV-Vis spectra (e.g., λmax shifts >10 nm) may require adjusting basis sets (e.g., B3LYP/6-311+G(d,p)) .
Q. How should researchers address contradictions between theoretical predictions and experimental spectroscopic data?
- Methodological Answer :
- Cross-Validation : Replicate experiments under inert atmospheres to exclude oxidation artifacts.
- Parameter Optimization : Adjust computational settings (e.g., solvent polarity in COSMO models) to better match observed NMR chemical shifts.
- Error Analysis : Calculate standard deviations for crystallographic data (e.g., σ for bond angles <0.5°) to identify systematic errors .
Q. What mechanistic insights can be gained from kinetic studies of this compound’s reactions under catalytic conditions?
- Methodological Answer :
- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to trace proton transfer steps in acid-catalyzed reactions.
- In Situ Monitoring : Employ Raman or IR spectroscopy to detect transient intermediates (e.g., sulfonate esters).
- Rate Law Determination : Fit time-resolved HPLC data to pseudo-first-order models to identify rate-limiting steps (e.g., activation energy via Arrhenius plots) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
